3-(4-Benzyloxyphenyl)benzoic acid

描述

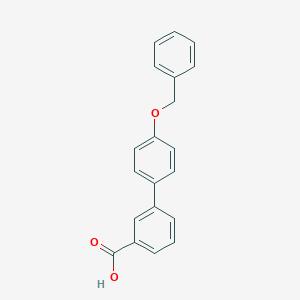

3-(4-Benzyloxyphenyl)benzoic acid is a chemical compound with the molecular formula C20H16O3. It is a white crystalline powder that is soluble in organic solvents but insoluble in water.

准备方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-(4-Benzyloxyphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

3-(4-Benzyloxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidizing the benzylic position.

Reduction: Lithium aluminum hydride (LiAlH4) is a strong reducing agent used for converting carboxylic acids to alcohols.

Substitution: Friedel-Crafts acylation and nitration reactions are typical for introducing substituents on the aromatic ring.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Anti-inflammatory Properties : Research indicates that compounds similar to 3-(4-Benzyloxyphenyl)benzoic acid exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as arthritis and dermatitis .

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular conditions. Its antioxidant capabilities can be leveraged in developing nutraceuticals aimed at promoting health and longevity .

2. Materials Science

- Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to materials that are useful in high-performance applications such as coatings and composites .

- Liquid Crystals : The compound's molecular structure allows for potential applications in liquid crystal displays (LCDs). Its ability to form mesophases can be harnessed in the development of advanced display technologies.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound on human keratinocytes exposed to inflammatory cytokines. The results demonstrated a significant reduction in the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential for treating skin inflammatory conditions .

Case Study 2: Antioxidant Potential

In another study, the antioxidant activity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a concentration-dependent scavenging effect, suggesting its utility as a natural antioxidant in food preservation or dietary supplements .

作用机制

The mechanism of action of 3-(4-Benzyloxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can participate in various biochemical reactions due to its functional groups. The benzyloxy and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules .

相似化合物的比较

Similar Compounds

4-Benzyloxybenzoic acid: Similar structure but lacks the additional phenyl ring.

3-Benzyloxybenzoic acid: Similar structure but with different substitution patterns on the aromatic ring.

4-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.

Uniqueness

3-(4-Benzyloxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

生物活性

3-(4-Benzyloxyphenyl)benzoic acid is a benzoic acid derivative notable for its diverse biological activities. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The compound this compound features a benzene ring core with a carboxylic acid group (-COOH) and a benzyloxy substituent. Its structure can be represented as follows:

This structure contributes to its solubility and reactivity, allowing it to interact with various biological targets.

Research indicates that this compound exhibits selective agonist activity for the retinoid X receptor (RXR), which plays a crucial role in regulating gene expression related to cell differentiation, apoptosis, and metabolism. The activation of RXR may lead to downstream effects on cellular signaling pathways that are critical for maintaining cellular homeostasis.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. Benzoic acid derivatives are known to exhibit free radical scavenging capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for potential applications in preventing age-related diseases and enhancing overall cellular health .

Modulation of Protein Degradation Systems

Recent studies suggest that benzoic acid derivatives can enhance the activity of proteostasis networks, particularly the autophagy-lysosome pathway (ALP) and ubiquitin-proteasome pathway (UPP). These pathways are essential for protein degradation and recycling within cells, which is vital for maintaining cellular function and preventing the accumulation of damaged proteins associated with aging .

Case Studies and Experimental Findings

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets. These studies indicated strong interactions with key enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

- In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound could induce significant increases in proteasomal activity without cytotoxic effects on human fibroblasts. This finding supports the compound's role as a potential modulator of cellular homeostasis .

Comparative Table of Biological Activities

属性

IUPAC Name |

3-(4-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCBOVATTIAKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602440 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167627-37-4 | |

| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。